5-(2-Phenyloctan-2-YL)benzene-1,3-diol
Description
5-(2-Phenyloctan-2-yl)benzene-1,3-diol is a synthetic phenolic compound characterized by a resorcinol core (benzene-1,3-diol) substituted with a 2-phenyloctan-2-yl group at the 5-position. Phenolic compounds with branched alkyl or arylalkyl chains are often investigated for their biological activities, including antioxidant, antimicrobial, and cytotoxic effects .
Properties
CAS No. |
60526-89-8 |
|---|---|
Molecular Formula |
C20H26O2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
5-(2-phenyloctan-2-yl)benzene-1,3-diol |
InChI |
InChI=1S/C20H26O2/c1-3-4-5-9-12-20(2,16-10-7-6-8-11-16)17-13-18(21)15-19(22)14-17/h6-8,10-11,13-15,21-22H,3-5,9,12H2,1-2H3 |
InChI Key |
WUWDLNKZEKJGPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)(C1=CC=CC=C1)C2=CC(=CC(=C2)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Analogs with Modified Alkyl/Alkenyl Chains
- Climacostol Derivatives: Climacostol (5-[(2Z)-non-2-en-1-yl]benzene-1,3-diol), a natural protozoan defense molecule, shares the resorcinol core but features a linear alkenyl chain. Structural modifications, such as the addition of a methyl group (2-methyl-5-[(2Z)-non-2-en-1-yl]benzene-1,3-diol) or a hydroxyl group (5-[(2Z)-non-2-en-1-yl]benzene-1,2,3-triol), enhance toxicity, indicating that substituent position and hydrophobicity critically influence bioactivity .
5-(2-Methyloctan-2-yl)benzene-1,3-diol :
This analog replaces the phenyl group in the target compound with a methyl group. While its biological data are unspecified, its molecular weight (236.35 g/mol) and storage requirements (dark, inert atmosphere) suggest lower stability compared to phenyl-substituted analogs .
Stilbene and Benzofuran Hybrids
Dehydro-d-viniferin Derivatives :
Compounds like 5-(2-(4-hydroxyphenyl)benzofuran-3-yl)benzene-1,3-diol (derivative 2) and (E)-5-(2-(3-(3,5-dihydroxyphenyl)benzofuran-5-yl)vinyl)benzene-1,3-diol (derivative 4) incorporate benzofuran and vinyl groups. DFT studies reveal that these hybrids exhibit antioxidative activity dependent on hydroxyl group positioning and conjugation effects .trans-Resveratrol and Impurities :
trans-Resveratrol (5-[(E)-2-(4-hydroxyphenyl)ethenyl]benzene-1,3-diol) and its process-related impurities, such as 2-benzyl-5-[(E)-2-(4-hydroxyphenyl)ethenyl]benzene-1,3-diol (Impurity-B), highlight the impact of substituents on reactivity. Resveratrol reacts with superoxide radicals, while benzyl-substituted analogs may exhibit altered redox behavior .
Thiadiazole and Aminoethyl Derivatives
- Thiadiazole-Substituted Phenols: 4-[5-(Naphthalen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]benzene-1,3-diol (NTBD) demonstrates fluorescence properties influenced by molecular aggregation. The thiadiazole ring enhances π-π interactions, which could modify bioavailability compared to alkyl-substituted resorcinols .
- Aminoethyl-Substituted Analogs: Fenoterol derivatives (e.g., 5-[1-hydroxy-2-[1-(4-hydroxyphenyl)propan-2-ylamino]ethyl]benzene-1,3-diol) exhibit bronchodilator activity due to β-adrenergic receptor interactions. These compounds differ fundamentally in function from non-amino-substituted phenols, underscoring the role of amine groups in pharmacological targeting .
Antioxidant Activity
- Resveratrol Analogs : The ethenyl group in resveratrol facilitates conjugation, enhancing electron delocalization and superoxide scavenging capacity .
Antimicrobial and Cytotoxic Effects
- Climacostol Derivatives : Methylation or hydroxylation of climacostol increases toxicity, likely by enhancing membrane disruption or oxidative stress in microbial cells .
- Macheridiol Analogs: Compounds like 5-(benzofuran-2-yl)-2-((1S,2R,5R)-2-isopropyl-5-methylcyclohexyl)benzene-1,3-diol exhibit antimicrobial activity due to synergistic effects between the resorcinol core and terpene moieties .
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